molecular formula C10H18I2O3 B12956211 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene CAS No. 114719-16-3

3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene

Cat. No.: B12956211
CAS No.: 114719-16-3
M. Wt: 440.06 g/mol
InChI Key: WDGVBEIEIQEVSM-UHFFFAOYSA-N
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Properties

CAS No.

114719-16-3

Molecular Formula

C10H18I2O3

Molecular Weight

440.06 g/mol

IUPAC Name

1,2-bis(2-iodoethoxy)-3-prop-2-enoxypropane

InChI

InChI=1S/C10H18I2O3/c1-2-5-13-8-10(15-7-4-12)9-14-6-3-11/h2,10H,1,3-9H2

InChI Key

WDGVBEIEIQEVSM-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COCCI)OCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-1-propene with 2,3-bis(2-iodoethoxy)propane under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological systems by modifying the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is unique due to its specific structure, which includes multiple iodine atoms and ether linkages. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene can be characterized as follows:

  • Molecular Formula : C₁₃H₁₈I₂O₄
  • Molecular Weight : 408.09 g/mol
  • IUPAC Name : 3-(2,3-bis(2-iodoethoxy)propoxy)prop-1-ene

This compound features two iodoethoxy groups attached to a propene backbone, which may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have shown efficacy against various viruses through inhibition of viral replication. For instance, derivatives of acyclic nucleoside phosphonates have demonstrated significant antiviral properties by interfering with nucleic acid synthesis and viral enzyme activity .
  • Cell Proliferation Inhibition : Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cell lines. This is often achieved through the induction of apoptosis or cell cycle arrest .
  • Receptor Modulation : The presence of iodoalkyl groups may allow for interaction with specific receptors, potentially modulating signaling pathways involved in cellular responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene and related compounds:

Activity Type Compound IC50/EC50 Value Target/Mechanism Reference
AntiviralAcyclic Nucleoside PhosphonatesVariesViral enzyme inhibition
Cell ProliferationSimilar Iodoalkyl Compounds<10 µMApoptosis induction
Receptor ModulationIodinated Alkyl CompoundsNot specifiedG protein-coupled receptor modulation

Case Studies

Several studies have investigated the biological effects of compounds structurally similar to 3-(2,3-Bis(2-iodoethoxy)propoxy)prop-1-ene:

  • Study on Antiviral Efficacy : A study demonstrated that derivatives with iodoalkyl substituents exhibited potent antiviral activity against herpes simplex virus (HSV), showing an IC50 value in the low micromolar range. The mechanism was attributed to inhibition of viral DNA polymerase .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that similar compounds could induce significant apoptosis at concentrations below 10 µM. The study highlighted the importance of the alkyl substituents in enhancing cytotoxicity .
  • Receptor Interaction Analysis : Another investigation focused on the interaction of iodinated compounds with P2Y receptors, revealing that these compounds act as competitive antagonists, which could have implications for inflammatory responses .

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